Physicochemical Profiling and Experimental Methodologies for 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one: A Technical Guide
Physicochemical Profiling and Experimental Methodologies for 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one: A Technical Guide
Executive Summary & Scaffold Rationale
In modern medicinal chemistry, the quinazolinone core is widely recognized as a "privileged structure" due to its exceptional ability to bind diverse biological targets, ranging from cyclooxygenases to epidermal growth factor receptors (1)[1]. Within this class, 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one represents a highly optimized, rationally designed building block.
The strategic incorporation of fluorine atoms—specifically a 5-fluoro (-F) and a 2-trifluoromethyl (-CF3) group—profoundly alters the molecule's physicochemical landscape. Fluorination is a proven strategy to enhance pharmacokinetic properties, metabolic stability, and target binding affinity (). As a Senior Application Scientist, understanding the causality behind these structural modifications is paramount. The -CF3 group exerts a strong inductive electron-withdrawing effect that significantly lowers the pKa of the quinazolinone N-H bond, while the 5-F group provides steric shielding against enzymatic oxidation.
Quantitative Physicochemical Profile
To establish a baseline for assay development, the core quantitative properties of the compound are summarized below. The tautomeric nature of the quinazolinone ring means it can exist as a 1H-one, 3H-one, or 4-ol. However, in aqueous media and solid state, the 3H-tautomer (quinazolin-4(3H)-one) is generally the dominant and most thermodynamically stable form (2)[2].
| Property | Value |
| IUPAC Name | 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one |
| CAS Number | 640297-57-0 (3)[3] |
| Molecular Formula | C9H4F4N2O |
| Molecular Weight | 232.13 g/mol |
| SMILES | O=C1N=C(NC=2C=CC=C(F)C12)C(F)(F)F |
| Predicted pKa (N3-H) | ~6.5 - 7.5 (Acidic shift driven by the 2-CF3 group) |
| Tautomeric Preference | 3H-tautomer (in polar solvent environments) |
Structural & Mechanistic Dynamics
The physicochemical behavior of this compound is not merely the sum of its parts; it is a synergistic integration of substituent effects. The diagram below illustrates the logical relationship between the structural modifications and their functional outcomes on the quinazolinone core.
Fig 1. Logical relationship of substituent effects on the quinazolinone physicochemical profile.
Experimental Workflows: Self-Validating Protocols
To rigorously characterize this compound, standard computational predictions are insufficient. The protocols below are designed with built-in self-validation mechanisms to ensure absolute data integrity.
Protocol A: Determination of pKa and Tautomeric Equilibrium via UV-Vis Titration
Causality & Rationale: The unsubstituted quinazolinone N3-H typically has a pKa around 9. However, the strongly electron-withdrawing 2-CF3 group stabilizes the conjugate base, lowering the pKa significantly (4)[4]. Determining this exact value is critical because it dictates the molecule's ionization state at physiological pH (7.4). UV-Vis spectroscopy is the optimal technique here because the deprotonation of the quinazolinone core alters its extended π-conjugation, yielding distinct, quantifiable spectral shifts.
Methodology:
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Stock Preparation: Dissolve the compound in HPLC-grade DMSO to a concentration of 10 mM.
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Buffer Gradient: Prepare a series of universal Britton-Robinson buffers ranging from pH 2.0 to 10.0, maintaining a constant ionic strength (0.1 M NaCl) to prevent activity coefficient variations.
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Titration: Spike the stock solution into the buffers to achieve a final analyte concentration of 50 µM (final DMSO < 1% to prevent solvent-induced pKa shifts).
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Spectral Acquisition: Record UV-Vis spectra (200–400 nm) at a constant 25°C.
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Self-Validation Check: Identify the isosbestic points (wavelengths where absorbance remains constant across all pH values). The presence of sharp isosbestic points validates the assay by confirming a clean, two-state transition (neutral ⇌ anionic) without degradation artifacts.
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Data Fitting: Plot the absorbance at the λmax of the anionic species against pH and fit the curve to the Henderson-Hasselbalch equation to extract the thermodynamic pKa.
Protocol B: Lipophilicity (LogD at pH 7.4) Profiling via Shake-Flask LC-MS
Causality & Rationale: While LogP measures the partitioning of the neutral molecule, LogD (Distribution Coefficient) accounts for the ionization of the compound. Because the 2-CF3 group lowers the pKa near physiological pH, a fraction of the compound will exist as an anion in the bloodstream. Therefore, LogD at pH 7.4 is the biologically relevant metric for predicting absorption and distribution.
Methodology:
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Solvent Saturation (Critical Step): Pre-saturate n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Self-Validation: This prevents volume shifts during the assay, ensuring the calculated LogD is a true thermodynamic constant.
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Analyte Spiking: Spike the compound into the pre-saturated octanol phase to a final concentration of 1 mM.
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Equilibration: Mix equal volumes (1 mL) of the spiked octanol and pre-saturated PBS in a sealed glass vial. Agitate via mechanical shaking at 300 rpm for 60 minutes at 25°C.
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Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions and ensure absolute phase separation.
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Quantification: Carefully sample both the organic and aqueous layers. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).
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Calculation: Compute LogD using the formula: LogD7.4=log10([Compound]aqueous[Compound]octanol) .
Fig 2. Self-validating Shake-Flask LC-MS workflow for determining LogD at physiological pH.
Pharmacokinetic (ADME) Implications
The physicochemical profile of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one directly dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior:
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Metabolic Stability: The unsubstituted quinazolinone core is highly susceptible to cytochrome P450-mediated aromatic hydroxylation. The strategic placement of the 5-fluoro group effectively blocks this metabolic "soft spot" due to the strength of the C-F bond, thereby extending the compound's half-life in vivo.
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Permeability & Absorption: The molecule exhibits pH-dependent permeability. In the acidic environment of the stomach (pH ~2), the compound is fully protonated (neutral) and highly lipophilic, favoring rapid passive diffusion. In the neutral pH of the intestine and plasma (pH 7.4), the partial ionization (due to the acidic N3-H) increases aqueous solubility, preventing precipitation while maintaining sufficient lipophilicity for cellular uptake.
References
- ChemScene Product Catalog. "5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one". ChemScene.
- Alsalem et al. (2023). "Quinazolinones, the Winning Horse in Drug Discovery". National Institutes of Health (NIH) / PMC.
- Orient Journal of Chemistry (2017). "Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines". Orient J Chem.
- Royal Society of Chemistry (2022). "Cross-dehydrogenative coupling of ethers and amides with the tautomerizable quinazolinones, and mechanistic studies". Organic & Biomolecular Chemistry.
- Sim, Y. L. et al. (2013). "Ultraviolet–visible study on acid–base equilibria of 2-substituted-4(3H)-quinazolinones". Tetrahedron / FAO AGRIS.
